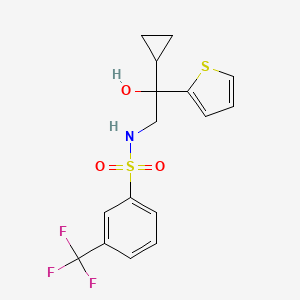
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes, such as carbonic anhydrases and kynurenine 3-hydroxylase, and their potential therapeutic applications in diseases like glaucoma, arthritis, and cancer .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the addition of substituents to the thiazolyl ring, resulting in compounds with high affinity for the enzyme . Similarly, the synthesis of compounds with phenyl-1,2,3-triazole moieties aimed to increase flexibility and resulted in potent inhibitors of human carbonic anhydrase isoforms .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The introduction of specific substituents can significantly affect the conformation and, consequently, the biological activity of these compounds. For instance, the presence of a fluorine atom in the ortho position to the sulfonamide group on the phenyl ring was found to increase COX-2 selectivity in a series of oxazolyl benzenesulfonamides . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide revealed that the torsion angles and the presence of a methyl group can dramatically alter the conformation, affecting hydrogen bonding and stacking interactions .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are often exploited to synthesize new derivatives with enhanced properties. For example, the reaction of N,N'-2,5-cyclohexadienes-1,4-diylidenebis [benzenesulfonamide] with Wittig reagents led to the formation of azacyclopropane and ylid-phosphorane adducts, demonstrating the reactivity of the sulfonamide group towards different reagents . Additionally, the chlorination of 2-thiophenesulfonamide and subsequent reactions with polyhaloethenes resulted in a series of N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides with potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of a cyclopropyl group and a thiophene ring in the compound of interest may influence its lipophilicity and electronic properties, which are important for its interaction with biological targets. The regioselective reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes, leading to para-substituted products, highlights the influence of molecular structure on the reactivity and selectivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anticancer Applications
Benzenesulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) developed novel derivatives and evaluated their activities, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Targets
Another significant area of research involves the synthesis of benzenesulfonamide derivatives as enzyme inhibitors. These compounds are designed to target specific enzymes such as kynurenine 3-hydroxylase, carbonic anhydrase, and various receptors, demonstrating potential therapeutic benefits in treating diseases related to enzyme dysregulation. For example, Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing strong affinities towards carbonic anhydrase isozymes and effective intraocular pressure lowering in normotensive rabbits, indicating their utility in glaucoma treatment (A. Casini et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(9-12)25(22,23)20-10-15(21,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,20-21H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGBILCLRZEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
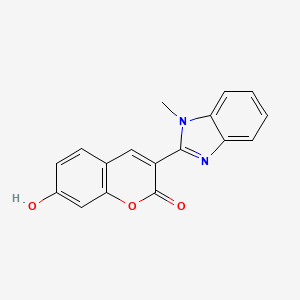
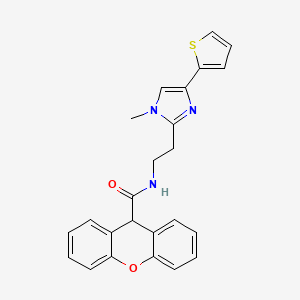
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
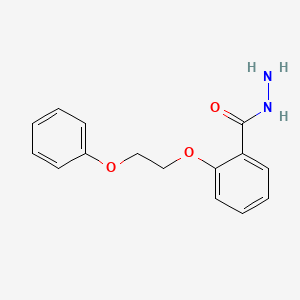
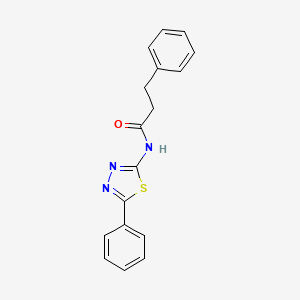

![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
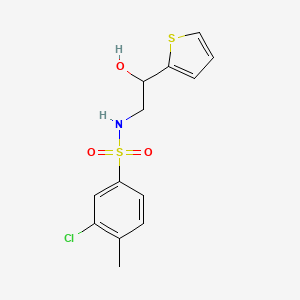
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)
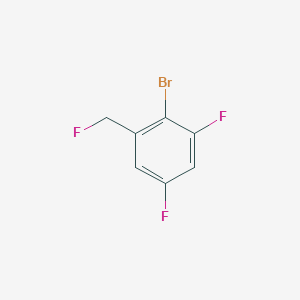
![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)